
Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine (1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like the one you mentioned typically belong to a class of compounds known as organometallic compounds, which contain at least one metal-carbon bond. They are often used as catalysts in various chemical reactions .
Molecular Structure Analysis
The molecular structure of such compounds can be quite complex, with the metal atom typically acting as a central atom bonded to various organic groups .Chemical Reactions Analysis
Organometallic compounds can participate in a wide variety of chemical reactions. They are often used as catalysts in reactions such as hydrogenation, polymerization, and various coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of organometallic compounds can vary greatly depending on the specific compounds involved. They can range from volatile liquids to solid crystals, and their reactivity can also vary widely .Wissenschaftliche Forschungsanwendungen
Nickel Toxicity and Plant Growth
Research highlights the dual role of nickel (Ni) in the environment, showing both beneficial and toxic effects on plant growth. Low concentrations of Ni are essential for normal plant growth, influencing enzymatic activities, nitrogen metabolism, and iron uptake. However, increased Ni pollution, primarily from industrialization and the use of fertilizers, has led to toxic levels in the environment, adversely affecting seed germination, root and shoot growth, and biomass accumulation. Future research should focus on solutions to minimize Ni entry into ecosystems and explore Ni's roles further (Hassan et al., 2019).
Nickel and Environmental Biogeochemistry
Another study discusses Ni's bioavailability and adsorption in soil, its transfer to plants, and the accumulation in various tissues. Ni's narrow range between essential, beneficial, and toxic concentrations highlights the importance of monitoring Ni levels in the environment. The study suggests examining Ni's behavior under different abiotic stresses, like salinity and drought, to understand its role as an essential or toxic element better (Ameen et al., 2019).
Neurochemical and Behavioral Alterations by Nickel
Investigations into Ni exposure reveal its potential to alter dopamine release and inhibit glutamate NMDA receptors, among other neurochemical effects. These alterations can lead to changes in motor activity, learning, memory, anxiety, and depressive-like symptoms in rodents. Further research is required to correlate Ni concentration in biological fluids with specific symptoms or deficits, offering insights into Ni's neurotoxic potential and underlying mechanisms (Martínez-Martínez et al., 2019).
Nickel Carcinogenesis and Cell Cycle Dysregulation
The carcinogenic effects of Ni, including cell cycle dysregulation, have been a significant concern. Ni exposure can induce cell cycle arrest in different phases, affecting various cellular processes and pathways. Understanding these mechanisms is crucial for developing preventive and treatment strategies against Ni-related carcinogenicity and toxicology (Guo et al., 2020).
Nickel Remediation Using Biochar
Research into Ni contamination in soil and water highlights biochar's potential as a remediation material. Biochar can immobilize Ni through several mechanisms, offering a sustainable approach to mitigating Ni's environmental impact. The efficiency of Ni removal is enhanced with functionalized biochars, suggesting avenues for future research and application in environmental management (El-Naggar et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
941321-22-8 |
|---|---|
Produktname |
Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine (1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide |
Molekularformel |
C40H52Br2N4Ni |
Molekulargewicht |
807.385 |
IUPAC-Name |
(1S,2S)-1-N,2-N-dibenzylcyclohexane-1,2-diamine;(2S)-1-N,2-N-dibenzylcyclohexane-1,2-diamine;nickel(2+);dibromide |
InChI |
InChI=1S/2C20H26N2.2BrH.Ni/c2*1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;;/h2*1-6,9-12,19-22H,7-8,13-16H2;2*1H;/q;;;;+2/p-2/t19-,20?;19-,20-;;;/m00.../s1 |
InChI-Schlüssel |
CENTUDXPINUWKT-BATKXJOTSA-L |
SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.[Ni+2].[Br-].[Br-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



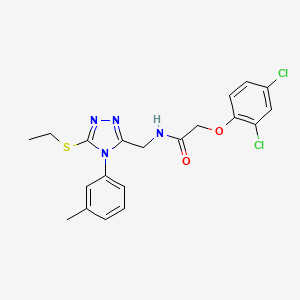

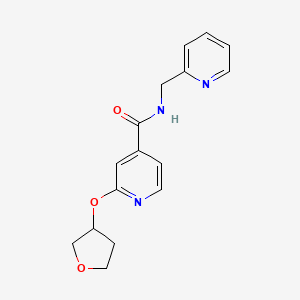


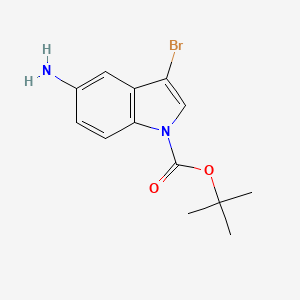
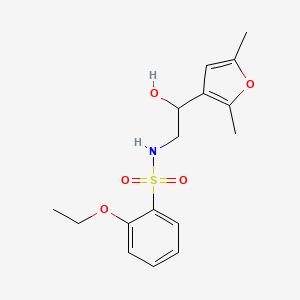

![ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2502863.png)
![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide](/img/structure/B2502864.png)
![5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2502865.png)
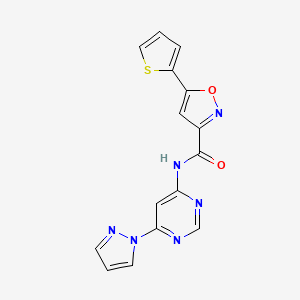
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2502870.png)